[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone
Description
Properties
IUPAC Name |
[1-(3,4-dimethylphenyl)triazol-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-16-4-7-19(8-5-16)25-10-12-26(13-11-25)22(28)21-15-27(24-23-21)20-9-6-17(2)18(3)14-20/h4-9,14-15H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGONMHNHGBXSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an intermediate compound containing a leaving group.
Final Coupling: The final step involves coupling the triazole and piperazine intermediates using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially converting them into amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the triazole ring can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of significant interest in medicine. Researchers are investigating its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its structural features make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism by which [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance solubility and bioavailability. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Triazole Substituents
- Structure : Features a benzo-imidazo-thiazole group appended to the triazole-piperazine scaffold.
- Key Differences: The 2-methylbenzo-imidazo-thiazole moiety replaces the methanone-linked triazole in the target compound.
- Activity : Exhibits a 78% synthesis yield and demonstrated moderate cytotoxicity in preliminary screens, though specific IC50 values are unreported .
- Structure : Incorporates an imidazo-pyridine fused triazole linked to piperazine.
- Activity : Shows antileishmanial activity (58% yield), with a melting point of 100–102°C, suggesting higher crystallinity than the target compound .
- Structure : Substitutes the triazole’s dimethylphenyl with a hydroxymethylphenyl group.
- Key Differences : The hydroxymethyl group improves metabolic stability, as evidenced by 76% yield and a high melting point (163–164°C). This modification is critical for optimizing pharmacokinetics in SARS-CoV-2 Mpro inhibitors .
Analogues with Varied Piperazine Substituents
- Structure : Contains a 3,4-dichlorophenyl group on piperazine and a methylpiperazine-propoxy chain.
- Key Differences : The dichlorophenyl group enhances lipophilicity (logP ~6.3), favoring blood-brain barrier penetration.
- Structure : Features a 3,4-dichlorophenyl-triazole linked to a piperazinyl-pyrimidine-thioether.
- Key Differences : The pyrimidine-thioether moiety confers histone deacetylase (HDAC) inhibitory activity.
- Activity : Shows 50% yield and moderate cytotoxicity in breast cancer cells, highlighting the role of thioether linkages in target engagement .
Biological Activity
The compound [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone is a triazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.
- IUPAC Name : this compound
- Molecular Formula : C22H25N5O
- Molecular Weight : 375.47 g/mol
- Boiling Point : 598.9 °C (Predicted)
- Density : 1.21 g/cm³ (at 20 °C)
The biological activity of triazole compounds often involves interaction with various molecular targets within biological systems. The triazole ring can bind to enzymes and receptors, inhibiting their activity and thereby disrupting biochemical pathways. This mechanism is crucial for its potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The inhibition of cell proliferation was attributed to the compound's ability to induce apoptosis and cell cycle arrest.
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties:
- In Vitro Studies : The compound exhibited inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Antifungal Activity
The triazole structure is particularly effective against fungal pathogens:
- Fungal Assays : The compound showed promising antifungal activity against Candida albicans, with an MIC comparable to established antifungal agents.
Case Studies
Several case studies have highlighted the efficacy of similar triazole derivatives in clinical settings:
- Clinical Trials : A derivative similar to the compound under investigation was evaluated in Phase II clinical trials for its efficacy against resistant fungal infections.
- SAR Analysis : Structure-activity relationship (SAR) studies revealed that modifications to the phenyl groups significantly enhance the biological potency of triazole compounds.
Q & A
Q. What are the recommended synthetic routes for [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone, and what purification methods ensure high yields?
The synthesis typically involves:
- Step 1: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, using 3,4-dimethylphenyl azide and a propargyl intermediate .
- Step 2: Coupling the triazole moiety with a pre-functionalized piperazine derivative via nucleophilic acyl substitution .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol yield >90% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for structural characterization, and how should data be interpreted?
- NMR: ¹H/¹³C NMR confirms regioselectivity of the triazole ring (e.g., absence of 1,4-disubstituted triazole by comparing δ 7.5–8.0 ppm signals). The piperazine N-methyl group appears as a singlet at δ 2.3 ppm .
- FT-IR: Stretching vibrations at 1650–1700 cm⁻¹ confirm the methanone carbonyl group .
- HRMS: Exact mass (e.g., C₂₃H₂₆N₆O) validates molecular formula .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Target Screening: Radioligand binding assays (e.g., serotonin/dopamine receptors due to piperazine’s affinity for GPCRs) .
- Cytotoxicity: MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination) .
- Solubility: Shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective receptor modulation?
- Substituent Variation: Replace 3,4-dimethylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability. Compare binding affinities via radioligand displacement assays .
- Piperazine Modifications: Introduce bulky substituents (e.g., 2,3-dichlorophenyl) to reduce off-target effects. Use molecular docking (AutoDock Vina) to predict interactions with receptor pockets .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Standardize Assay Conditions: Control variables like DMSO concentration (<0.1%), cell passage number, and incubation time .
- Orthogonal Validation: Confirm activity via functional assays (e.g., cAMP accumulation for GPCR targets) alongside binding assays .
Q. How can X-ray crystallography challenges (e.g., poor crystal growth) be addressed for this compound?
Q. What computational methods predict off-target interactions and metabolic pathways?
Q. How do physicochemical properties (e.g., logP, pKa) influence formulation for in vivo studies?
Q. What multi-disciplinary approaches validate mechanisms of action in complex disease models?
- In Silico/In Vitro/In Vivo Triangulation:
- Molecular dynamics simulations predict binding stability to 5-HT₁A receptors .
- Validate in transfected CHO cells via calcium flux assays .
- Test efficacy in rodent models of anxiety (elevated plus maze) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
